Home > Products > Screening Compounds P73451 > Lanreotide acetate
Lanreotide acetate - 127984-74-1

Lanreotide acetate

Catalog Number: EVT-272522
CAS Number: 127984-74-1
Molecular Formula: C56H73N11O12S2
Molecular Weight: 1156.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lanreotide acetate is a synthetic cyclic octapeptide analog of somatostatin. [, ] It acts as a potent agonist of somatostatin receptors, particularly subtype 2 (SSTR2) and to a lesser extent SSTR5. [, ] Lanreotide acetate is widely employed in scientific research to investigate the roles of somatostatin receptors and their signaling pathways in various physiological and pathological processes.

Ethinylestradiol

Relevance: While not structurally related to Lanreotide acetate, Ethinylestradiol has been investigated in combination with Lanreotide acetate for treating androgen ablation refractory prostate cancer. [, ] The rationale behind this combination therapy involves targeting both the tumor cells and the tumor microenvironment. []

Diazoxide

Relevance: Diazoxide is mentioned as a treatment option for congenital hyperinsulinism (CH), the same condition for which Lanreotide acetate was used in the study. [] While both target CH, they do so through different mechanisms. Diazoxide directly acts on pancreatic cells to inhibit insulin release, whereas Lanreotide acetate indirectly reduces insulin secretion by mimicking somatostatin's inhibitory effects. []

Overview

Lanreotide acetate is a synthetic cyclic octapeptide analog of the natural hormone somatostatin. It is primarily used in the treatment of acromegaly and neuroendocrine tumors due to its ability to inhibit growth hormone and other hormones. The compound is characterized by its unique structure and mechanism of action, which allows it to effectively modulate hormonal activity in the body.

Source and Classification

Lanreotide acetate is classified as a peptide drug. It is derived from a series of amino acids that are synthesized to mimic the biological activity of somatostatin. The compound is commercially available under the brand name Somatuline, and it has been extensively studied for its pharmacological properties.

Synthesis Analysis

Methods

The synthesis of lanreotide acetate can be achieved through various methods, including solid-phase synthesis and liquid-phase synthesis.

  1. Solid-Phase Synthesis: This method involves using Fmoc-protected amino resin as a carrier. The synthesis begins with the sequential condensation of protected amino acids to form a polypeptide resin. After cleavage from the resin, a cyclization reaction occurs to form the cyclic structure of lanreotide, followed by deprotection and salt formation with acetic acid .
  2. Liquid-Phase Synthesis: This method typically involves coupling protected tetrapeptide fragments, followed by deprotection, oxidation, and treatment with acetic acid to yield lanreotide acetate .

Technical Details

The synthesis process requires careful control of conditions such as temperature and pH to ensure high purity and yield. The use of specific protecting groups allows for selective reactions at different stages without compromising the integrity of the peptide bonds.

Molecular Structure Analysis

Lanreotide acetate has a complex molecular structure characterized by its cyclic nature and specific amino acid sequence.

  • Molecular Formula: C_47H_58N_6O_10S_2
  • Molecular Weight: 1010.16 g/mol
  • Structure: The compound consists of eight amino acids arranged in a specific sequence that forms a cyclic structure stabilized by disulfide bonds between cysteine residues.

The structural representation includes:

  • Cyclization involving disulfide bonds.
  • Specific stereochemistry essential for biological activity.
Chemical Reactions Analysis

Lanreotide acetate undergoes several key chemical reactions during its synthesis:

  1. Condensation Reactions: These reactions occur during the assembly of the peptide chain on the solid-phase resin where amino acids are linked together.
  2. Cyclization Reaction: This step involves forming disulfide bonds between cysteine residues, resulting in the cyclic structure.
  3. Deprotection Reactions: Protecting groups are removed under controlled conditions to yield the active form of lanreotide.
  4. Salt Formation: The final step involves treating lanreotide with acetic acid to form lanreotide acetate, enhancing its solubility and stability .
Mechanism of Action

Lanreotide acetate exerts its effects primarily through binding to somatostatin receptors, which are present on various cell types throughout the body.

  • Process: Upon administration, lanreotide mimics somatostatin's action by inhibiting secretion of growth hormone, insulin, glucagon, and other hormones.
  • Data: Clinical studies have shown that lanreotide effectively reduces growth hormone levels in patients with acromegaly and slows tumor growth in neuroendocrine tumors.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Lanreotide acetate is typically presented as a white to off-white powder.
  • Solubility: It is soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • Stability: Lanreotide acetate exhibits good stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point is approximately 200 °C.

Relevant analyses have shown that lanreotide acetate maintains its integrity over time when stored properly, making it suitable for long-term therapeutic use .

Applications

Lanreotide acetate has significant applications in clinical settings:

  1. Treatment of Acromegaly: It helps manage symptoms by lowering growth hormone levels.
  2. Management of Neuroendocrine Tumors: It slows tumor progression by inhibiting hormone secretion.
  3. Research Applications: Used in studies exploring hormonal regulation and peptide therapeutics due to its unique mechanism of action.
Chemical Characterization of Lanreotide Acetate

Molecular Structure and Peptide Sequence Analysis

Lanreotide acetate is a synthetic octapeptide analog of somatostatin with the primary sequence: H-D-2-Nal-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH₂ (disulfide bond: Cys²–Cys⁷) [4] [10]. Key structural features include:

  • Unnatural amino acids: D-2-naphthylalanine (D-2-Nal¹) and D-tryptophan (D-Trp⁴), which confer protease resistance and influence conformational stability [4] [9].
  • Cyclic topology: A disulfide bridge between Cys² and Cys⁷ constrains the peptide into a β-hairpin conformation, segregating hydrophobic (D-2-Nal¹, D-Trp⁴, Val⁶) and hydrophilic (Tyr³, Lys⁵, Thr⁸) residues [2] [8].
  • Terminal modifications: N-terminal acetylation and C-terminal amidation enhance metabolic stability [7] [10].

Table 1: Amino Acid Composition of Lanreotide Acetate

PositionAmino AcidConfigurationRole
12-NaphthylalanineD-formAromatic stacking
2CysteineL-formDisulfide bond formation
3TyrosineL-formH-bonding/polar interactions
4TryptophanD-formAromatic stacking
5LysineL-formCharge carrier
6ValineL-formHydrophobic core
7CysteineL-formDisulfide bond formation
8ThreoninamideL-formPolar terminus

X-ray crystallography and NMR studies confirm that the β-hairpin fold positions aromatic side chains (D-2-Nal¹, Tyr³, D-Trp⁴) on one branch, facilitating π–π stacking during self-assembly [2] [8]. The acetate counterions (typically 4–5 molecules per peptide) neutralize the protonated N-terminus and Lys⁵ side chain, influencing crystallization behavior [1] [9].

Physicochemical Properties and Stability Profiling

Lanreotide acetate (C₅₄H₆₉N₁₁O₁₀S₂·xC₂H₄O₂; MW free base: 1096.34 g/mol) is a white to off-white powder with the following key properties [3] [9]:

  • Solubility: Sparingly soluble in water (≥50 mg/mL at 20°C), soluble in dimethyl sulfoxide (DMSO), and insoluble in apolar solvents like n-hexane.
  • Thermal behavior: Decomposition occurs at >200°C. The peptide undergoes conformational changes above 40°C, affecting nanotube formation kinetics [2] [4].
  • Spectroscopic signatures:
  • FTIR: Characteristic amide I band at 1630 cm⁻¹ (β-sheet) and S–S stretch at 510 cm⁻¹ [2].
  • HPLC: Retention time of 8.2 min (C18 column; 0.1% TFA/acetonitrile gradient) [7] [9].

Table 2: Stability Profile Under Stress Conditions

Stress ConditionDegradation PathwayMitigation Strategy
Oxidative (H₂O₂)Methionine oxidation, disulfide cleavageNitrogen blanket, antioxidants
Acidic (0.1M HCl)Asp-Pro cleavage, deamidationpH buffering (4–6)
Basic (0.1M NaOH)Deamidation, disulfide scramblingAvoid alkaline conditions
Photolytic (UV)Trp/Tyr oxidationOpaque packaging

Stability studies reveal that lyophilized lanreotide acetate retains >95% purity for 24 months at –20°C when protected from light and humidity [7] [9]. In aqueous solutions, aggregation via nanotube formation occurs above 20 mM concentrations, which paradoxically stabilizes the peptide against enzymatic degradation [4] [8].

Synthesis Methodologies and Process Optimization

Industrial-scale production employs solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu protection strategies [1] [7]:

Step 1: Linear Chain Assembly

  • Resin: Wang resin pre-loaded with Fmoc-Thr(tBu)-OH (0.3–0.5 mmol/g loading).
  • Coupling: Repeated cycles of:
  • Fmoc deprotection with 20% piperidine/DMF.
  • Amino acid coupling using HBTU/DIPEA in DMF (3-fold excess; 90 min per residue).
  • Sequence order: Thr⁸ → Cys(Trt)⁷ → Val⁶ → Lys(Boc)⁵ → D-Trp⁴ → Tyr(tBu)³ → Cys(Trt)² → D-2-Nal¹ [7].

Step 2: Cleavage and Cyclization

  • Cleavage: TFA/water/triisopropylsilane (95:2.5:2.5) liberates the linear peptide while retaining Cys(Trt) protection.
  • Oxidative folding: I₂ in methanol (0.01M, 2 h) forms the Cys²–Cys⁷ disulfide bond, achieving >90% cyclization efficiency [1].
  • Purification: Reverse-phase HPLC (C18 column; acetonitrile/0.1% ammonium acetate gradient) yields >99% pure cyclic peptide [7].

Step 3: Acetate Salt Formation

The purified lanreotide free base is treated with acetic acid (1.1 eq) in tert-butyl methyl ether, precipitating the acetate salt. Critical process parameters include:

  • Acetate stoichiometry: Optimal at 4.5–5.0 eq per peptide to ensure crystallinity.
  • Particle size control: Jet milling achieves a mean diameter of 15–25 μm, essential for consistent nanotube self-assembly in formulations [4] [7].

Process optimizations have reduced synthesis time to 72 hours with overall yields of 65–70% at multi-kilogram scales [1] [7].

Self-Assembling Nanostructural Properties

Above critical concentrations (∼20 mM), lanreotide acetate spontaneously forms monodisperse nanotubes (24 nm outer diameter) through a hierarchical assembly process [2] [8]:

Hierarchical Assembly Mechanism:

  • Dimerization: Hydrophobic interactions between D-2-Nal¹ and D-Trp⁴ drive dimer formation (Kd ≈ 5 mM) [2].
  • Protofilament formation: Dimers stack via antiparallel β-sheet hydrogen bonds along the nanotube axis.
  • Lateral association: 26 protofilaments curve into a bilayer wall with distinct inner (luminal) and outer surfaces.
  • Nanotube closure: Bilayers close into hollow cylinders (inner diameter: 14 nm), packing hexagonally in gels [2] [8].

Table 3: Key Determinants of Nanotube Assembly

Molecular DeterminantRole in AssemblyConsequence of Mutation
Aromatic triad (D-2-Nal¹/Tyr³/D-Trp⁴)π–π stacking at dimer interfaceLoss of nanotube formation; amorphous aggregates
Disulfide bridge (Cys²–Cys⁷)Stabilizes β-hairpin conformationUnfolded peptides form amyloid fibers
Lys⁵ side chainSalt bridges in outer nanotube wallAltered curvature (e.g., Lan-dap5 variant: 32 nm diameter)
D-amino acidsEnforce β-turn geometryDisrupted filament packing

Cryo-EM at 2.5-Å resolution reveals that the nanotube wall contains eight unique peptide conformations per asymmetric unit, organized as two tetramers [8]. This complexity arises from subtle backbone torsional adjustments to accommodate curvature, contrasting with earlier fiber diffraction models. Polymorphism is observed under varying conditions (e.g., Lan-dap5 derivative forms either nanotubes or microcrystals), underscoring the sensitivity of assembly to steric constraints [8]. The nanotubes disassemble upon dilution, enabling sustained drug release—a mechanism leveraged in the Somatuline® Autogel formulation [4] [8].

Properties

CAS Number

127984-74-1

Product Name

Lanreotide acetate

IUPAC Name

acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

Molecular Formula

C56H73N11O12S2

Molecular Weight

1156.4 g/mol

InChI

InChI=1S/C54H69N11O10S2.C2H4O2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55;1-2(3)4/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74);1H3,(H,3,4)/t30-,38-,40+,41+,42-,43+,44+,45+,46+;/m1./s1

InChI Key

DEXPIBGCLCPUHE-UISHROKMSA-N

SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

Somatuline; Lanreotide; Ipstyl; BIM 23014; Somatulin; Lanreotide Autogel; Lanreotide acetate.

Canonical SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N.CC(=O)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.